2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid
Description
2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative characterized by a 4-methylthiazole core substituted with a carboxylic acid group at position 5 and a 2-bromophenylamino moiety at position 2. The bromine atom on the phenyl ring introduces steric and electronic effects that influence its chemical reactivity and biological interactions.
Properties
IUPAC Name |
2-(2-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDBMLKQIYOOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of 2-bromoaniline with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of organometallic reagents, such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted thiazole derivatives.
Substitution: Various alkyl or aryl-substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit antimicrobial properties. The compound 2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid has been evaluated for its effectiveness against various bacterial strains. Studies show that modifications in the thiazole ring can enhance antibacterial activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Thiazole derivatives are also recognized for their anticancer potential. Investigations into similar compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cells. The specific mechanisms often involve the modulation of signaling pathways related to cell growth and survival, indicating that this compound may possess similar properties .
Enzyme Inhibition
The compound may act as an enzyme inhibitor, which is crucial in drug design. For instance, thiazole derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes, such as kinases and phosphodiesterases. This attribute makes them valuable in developing targeted therapies for various diseases .
Agricultural Applications
Pesticide Development
Thiazole compounds are being explored for their potential use in agricultural pesticides. Their ability to disrupt biological processes in pests can lead to effective pest management strategies. The structural characteristics of this compound may contribute to its efficacy as a biopesticide .
Material Science
Synthesis of Functional Materials
The unique chemical properties of thiazole derivatives allow them to be used as intermediates in the synthesis of functional materials, including polymers and nanomaterials. These materials can have applications in electronics, optics, and energy storage systems due to their conductive and photonic properties .
Case Studies
Mechanism of Action
The mechanism of action of 2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogs with Antidiabetic Activity
2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid (BAC)
- Structure : Differs by a chlorine substituent at the para position of the benzyl group instead of bromine at the ortho position.
- Activity: Demonstrated significant antidiabetic effects in streptozotocin-induced diabetic rats by reducing blood glucose levels, improving insulin sensitivity, and modulating oxidative enzymes and inflammatory cytokines. The chlorobenzylamino group is critical for this activity .
- Comparison: The substitution pattern (chloro vs. bromo, para vs.
Xanthine Oxidase Inhibitors: Febuxostat
Febuxostat (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)
- Structure: Features a cyano-isobutoxyphenyl group directly attached to the thiazole ring.
- Activity : A clinically approved xanthine oxidase inhibitor used for gout treatment. The direct linkage of the phenyl group to the thiazole enhances binding affinity to the enzyme’s active site .
- Comparison: Unlike febuxostat, the 2-bromophenylamino substituent in the target compound introduces a flexible amino spacer, which may reduce xanthine oxidase inhibition but could enable interactions with other targets (e.g., kinases or peroxidases) .
Kinase Inhibitors: Dasatinib Analogs
N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazinyl]-2-methylpyrimidinyl]amino]thiazole-5-carboxamide (Dasatinib, BMS-354825)
- Structure: Shares the thiazole-5-carboxamide core but incorporates a pyrimidinylamino group and a chlorophenyl substituent.
- Activity: A dual Src/Abl kinase inhibitor with nanomolar potency, used in treating chronic myelogenous leukemia. The aminopyrimidine group and hydrophobic substituents are vital for kinase binding .
- Comparison: The bromophenylamino group in the target compound lacks the extended heterocyclic substituents seen in dasatinib, suggesting divergent kinase selectivity. However, the carboxylic acid group may enable unique hydrogen-bonding interactions .
Metabolic and Enzymatic Interactions
- Prostaglandin Hydroperoxidase Activation : Analogous 5-nitrofuran thiazoles (e.g., ANFT) are metabolized via prostaglandin hydroperoxidase, leading to covalent binding to nucleic acids. Bromine’s electronegativity in the target compound may similarly influence oxidative activation and DNA adduct formation .
- Antioxidant Reactivity: Thiazole derivatives like 4-methyl-1,3-thiazole-5-carboxylic acid (without substituents) show reactivity with quinones, suggesting that the bromophenylamino group could modulate antioxidant or pro-oxidant behavior in biological systems .
Biological Activity
2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring, which is substituted with a bromophenyl group and a carboxylic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer research.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. These interactions can inhibit specific enzymes or receptors involved in disease pathways. For instance, compounds with similar thiazole structures have shown inhibitory effects on key enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia .
Anticancer Properties
Recent studies indicate that thiazole derivatives, including this compound, exhibit significant cytotoxic activity against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring and specific substituents (like methyl and bromine groups) enhance anticancer efficacy.
Case Study: Cytotoxicity Against Cancer Cell Lines
A comparative study evaluated the cytotoxic effects of several thiazole derivatives, including this compound. The results indicated that this compound demonstrated notable potency against human lung adenocarcinoma (IC50 < 10 µM) and breast cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Lung adenocarcinoma | <10 |
| Other Thiazole Derivative X | Breast cancer | 15 |
| Other Thiazole Derivative Y | Colon cancer | 20 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Similar compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2), which are critical enzymes in the inflammatory response. This inhibition may lead to reduced inflammation and pain relief in various conditions .
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromoaniline with 4-methylthiazole-5-carboxylic acid under controlled conditions. Common methods include using palladium catalysts and solvents like ethanol under reflux conditions.
Research Applications
This compound serves multiple roles in scientific research:
- Medicinal Chemistry : As a pharmacophore for drug design.
- Organic Synthesis : A building block for more complex heterocycles.
- Material Science : Investigated for potential applications in novel materials with specific electronic properties .
Comparison with Related Compounds
The biological activity of this compound can be compared with other halogenated thiazoles:
| Compound Name | Halogen Substitution | IC50 (µM) | Activity Type |
|---|---|---|---|
| 2-((2-Chlorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid | Chlorine | 12 | Anticancer |
| 2-((3-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid | Bromine | 15 | Anti-inflammatory |
| 2-((4-Fluorophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid | Fluorine | 18 | Antimicrobial |
Uniqueness of the Compound
The presence of the bromine atom in this compound enhances its reactivity and potential binding affinity to biological targets compared to other halogenated analogs. This unique substitution pattern allows for further derivatization to optimize biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution and cyclization. A typical method involves reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a methanol/water solvent system. Optimized conditions include refluxing at 60–80°C for 6–8 hours, achieving yields of ~70–75% after purification . Key steps include controlling pH to avoid hydrolysis of the bromophenyl group and ensuring anhydrous conditions during carboxylation.
Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers distinguish this compound?
- NMR : The aromatic protons of the 2-bromophenyl group appear as a multiplet at δ 7.2–7.8 ppm, while the thiazole ring protons resonate at δ 2.4–2.6 ppm (CH₃) and δ 6.8–7.0 ppm (NH).
- IR : Stretching bands at ~1680 cm⁻¹ (C=O of carboxylic acid) and ~3300 cm⁻¹ (N-H of amine).
- Mass Spectrometry : Molecular ion peak at m/z 355 (M+H⁺) confirms the molecular formula C₁₁H₁₀BrN₃O₂S .
Q. What in vivo models are suitable for preliminary evaluation of this compound’s antidiabetic activity?
Streptozotocin (STZ)-induced neonatal non-insulin-dependent diabetes mellitus (NIDDM) rats are widely used. Key parameters include blood glucose levels (measured weekly), oral glucose tolerance tests (OGTT), HbA1c, and serum insulin levels. Dosages of 10–20 mg/kg administered orally for 3 weeks show significant glucose reduction (~30–40%) compared to controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when comparing bromophenyl vs. chlorobenzyl derivatives?
Contradictions arise from substituent electronegativity and steric effects. For example, the bromine atom in the 2-bromophenyl group enhances π-π stacking with target proteins compared to chlorine, but may reduce solubility. Advanced SAR studies should combine:
- Docking simulations to compare binding affinities.
- Solubility assays (e.g., shake-flask method) to quantify logP differences.
- In vivo pharmacokinetics to assess bioavailability trade-offs .
Q. What methodologies quantify oxidative stress and inflammatory mediators in diabetic models treated with this compound?
- Oxidative Stress : Measure malondialdehyde (MDA, via thiobarbituric acid assay) and superoxide dismutase (SOD) activity in pancreatic tissue.
- Inflammatory Mediators : ELISA for serum TNF-α and IL-6.
- Histopathology : Pancreatic β-cell preservation is assessed using H&E staining, with scoring for necrosis and inflammation .
Q. How can researchers improve the compound’s bioavailability given its poor aqueous solubility?
Strategies include:
- Nanosuspensions : Lyophilized formulations using stabilizers like PVP-VA64 (e.g., particle size reduction to <200 nm via wet milling).
- Prodrug Design : Esterification of the carboxylic acid group to enhance permeability.
- Co-crystallization : With co-formers like nicotinamide to improve dissolution rates .
Q. What experimental designs mitigate genotoxic impurity risks during synthesis?
Q. How do computational tools predict the compound’s interaction with xanthine oxidase?
Molecular docking (AutoDock Vina) using the XO crystal structure (PDB ID: 1N5X) reveals hydrogen bonding between the carboxylic acid group and Arg880, while the bromophenyl moiety occupies a hydrophobic pocket. Free energy calculations (MM/PBSA) validate binding stability, with ∆G ≈ -9.2 kcal/mol .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
